molecular formula C12H14N2O3 B14666668 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol CAS No. 42015-35-0

3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol

Cat. No.: B14666668
CAS No.: 42015-35-0
M. Wt: 234.25 g/mol
InChI Key: CZURFOKIGDYUPJ-UHFFFAOYSA-N
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Description

3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a hydroxymethyl group and a propane-1,2-diol moiety, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functionalization steps to introduce the hydroxymethyl and propane-1,2-diol groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol involves its interaction with various molecular targets and pathways. The quinoxaline ring can interact with nucleic acids and proteins, potentially inhibiting their function. The hydroxymethyl and propane-1,2-diol groups may enhance the compound’s solubility and facilitate its interaction with biological membranes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Dihydroquinoxaline: A reduced form of quinoxaline with different biological activities.

    Quinazoline: A structurally similar compound with a nitrogen atom in a different position.

Uniqueness

3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol is unique due to the presence of both hydroxymethyl and propane-1,2-diol groups, which confer distinct chemical and biological properties.

Properties

CAS No.

42015-35-0

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-[3-(hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol

InChI

InChI=1S/C12H14N2O3/c15-6-8(17)5-11-12(7-16)14-10-4-2-1-3-9(10)13-11/h1-4,8,15-17H,5-7H2

InChI Key

CZURFOKIGDYUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)CO)CC(CO)O

Origin of Product

United States

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